METHYL 2-{[5-({[(TERT-BUTOXY)CARBONYL]AMINO}METHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE
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Overview
Description
METHYL 2-{[5-({[(TERT-BUTOXY)CARBONYL]AMINO}METHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protected amine group, an oxadiazole ring, and a thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[5-({[(TERT-BUTOXY)CARBONYL]AMINO}METHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Thioester Group: The thioester group is introduced by reacting the oxadiazole intermediate with a suitable thioesterifying agent, such as methyl thioacetate, under basic conditions.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioester group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions to yield the corresponding amine.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, particularly after deprotection, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Triethylamine, Boc-Cl for protection; trifluoroacetic acid for deprotection.
Major Products
Oxidation: Sulfoxides, sulfones
Properties
Molecular Formula |
C11H17N3O5S |
---|---|
Molecular Weight |
303.34 g/mol |
IUPAC Name |
methyl 2-[[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C11H17N3O5S/c1-11(2,3)19-9(16)12-5-7-13-14-10(18-7)20-6-8(15)17-4/h5-6H2,1-4H3,(H,12,16) |
InChI Key |
VXYVNJWIACADLJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(O1)SCC(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(O1)SCC(=O)OC |
Origin of Product |
United States |
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